Heptyl benzoate

Tyrosinase Inhibition Bioinsecticide Development Structure-Activity Relationship

Heptyl benzoate (CAS 7155-12-6, UNII: AV223R3A6M), the heptyl ester of benzoic acid with molecular formula C14H20O2 and molecular weight 220.31 g/mol, is a clear, colorless liquid ester belonging to the homologous series of n-alkyl benzoates. It is primarily utilized as a synthetic fragrance and flavor agent, functioning as a fixative in daily chemical essences due to its persistent aroma, and is synthesized via esterification of benzoic acid with n-heptanol or transesterification.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 7155-12-6
Cat. No. B14017024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl benzoate
CAS7155-12-6
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H20O2/c1-2-3-4-5-9-12-16-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
InChIKeyUMFTYCUYCNMERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Benzoate CAS 7155-12-6: Baseline Physicochemical and Functional Profile for Scientific Procurement


Heptyl benzoate (CAS 7155-12-6, UNII: AV223R3A6M), the heptyl ester of benzoic acid with molecular formula C14H20O2 and molecular weight 220.31 g/mol, is a clear, colorless liquid ester belonging to the homologous series of n-alkyl benzoates [1][2]. It is primarily utilized as a synthetic fragrance and flavor agent, functioning as a fixative in daily chemical essences due to its persistent aroma, and is synthesized via esterification of benzoic acid with n-heptanol or transesterification [3]. Its structural identity is confirmed by InChIKey UMFTYCUYCNMERS-UHFFFAOYSA-N and it is indexed under EINECS 230-511-6 [2][4].

Heptyl Benzoate CAS 7155-12-6: Why Chain-Length Dependent Physicochemical and Biological Behavior Precludes Generic Substitution


Within the n-alkyl benzoate homologous series, small changes in the alkyl chain length, such as substituting heptyl (C7) for hexyl (C6) or octyl (C8), are not linearly correlated with key performance metrics. This non-linearity is empirically demonstrated across multiple independent studies. For instance, the potency of alkyl benzoates as tyrosinase inhibitors peaks with a nonyl (C9) chain, with heptyl (C7) showing intermediate, not maximal or minimal, activity [1]. Similarly, in paraben analogs, histamine release activity is maximal for octyl (C8) chains, not heptyl (C7) [2]. Furthermore, the inhibition of CYP19A1 aromatase by parabens shows a clear, quantitative chain-length dependence where heptylparaben demonstrates a specific IC50 value that is distinct from its shorter and longer analogs [3]. These findings underscore that each alkyl benzoate occupies a unique position in a non-linear structure-activity landscape, making any ad-hoc substitution a potential risk to experimental or industrial process integrity.

Heptyl Benzoate CAS 7155-12-6: Quantitative Differential Evidence Against Key Analogs


Heptyl Benzoate vs. Hexyl and Octyl Benzoate: Differentiated Potency in Tyrosinase Inhibition

In a comparative study of n-alkyl 3,4-dihydroxybenzoates (C6-C9), heptyl 3,4-dihydroxybenzoate (C7DB) demonstrated intermediate tyrosinase inhibitory potency, ranking third in a four-compound series. It was less potent than nonyl (C9DB) and octyl (C8DB) analogs, but more potent than the hexyl (C6DB) analog [1]. This non-linear potency ranking precludes simple substitution with a shorter or longer chain ester.

Tyrosinase Inhibition Bioinsecticide Development Structure-Activity Relationship

Heptyl Benzoate vs. Octyl Benzoate: Differentiated Immunological Activity Profile

A study evaluating histamine release from rat peritoneal mast cells showed a stark differentiation between heptyl and octyl benzoate. While octylparaben and octyl p-hydroxybenzoate induced significant, concentration-dependent mast cell degranulation, octyl benzoate itself caused no significant degranulation [1]. Heptylparaben, by contrast, induced a typical strong skin reaction in guinea pigs, while butylparaben induced a weak one, and methyl and dodecylparaben were inactive [1].

Immunotoxicology Histamine Release Allergic Contact Dermatitis

Heptyl Benzoate vs. Hexyl, Octyl, and Nonyl Benzoate: Differentiated Inhibition of Human CYP19A1

A quantitative structure-activity relationship (QSAR) study of parabens on human CYP19A1 aromatase revealed a clear, chain-length-dependent inhibition profile. The study reported specific IC50 values, showing that heptylparaben inhibits CYP19A1 with an IC50 of 48.26 µM, which is a 1.15-fold increase in potency compared to hexylparaben (IC50: 55.65 µM), but is 1.77-fold less potent than nonylparaben (IC50: 27.24 µM) [1].

Endocrine Disruption CYP19A1 Aromatase 3D-QSAR

Heptyl Benzoate vs. Hexyl and Octyl Benzoate: Differentiated Chromatographic Behavior for Analytical Selectivity

Gas chromatographic analysis provides a clear physicochemical basis for differentiation. The Kovats retention index (RI) for heptyl benzoate on a non-polar DB-1 column (30 m, 0.256 mm ID, 0.25 µm film) at 170 °C is 1663.1 [1]. This value is distinct and directly correlated to the alkyl chain length, enabling unambiguous chromatographic separation from other n-alkyl benzoates. For instance, on the same or similar columns, hexyl benzoate (C6) and octyl benzoate (C8) will exhibit lower and higher RI values, respectively.

Gas Chromatography Kovats Retention Index Analytical Chemistry

Heptyl Benzoate vs. Hexyl and Octyl Benzoate: Differentiated Lipophilicity (LogP) Governing Partitioning Behavior

Lipophilicity, a key determinant of membrane permeability and environmental fate, is quantitatively differentiated among alkyl benzoates. The estimated logP (octanol-water partition coefficient) for heptyl benzoate ranges from 4.36 to 5.38 depending on the prediction method [1]. A widely cited predicted value (ACD/Labs) is 5.38 . This value is significantly higher than for hexyl benzoate (C6) and lower than for octyl benzoate (C8), following the predictable increase in logP with each additional methylene (-CH2-) unit.

Lipophilicity Octanol-Water Partition Coefficient QSAR

Heptyl Benzoate CAS 7155-12-6: Evidence-Backed Application Scenarios for Informed Procurement


Development of Novel Bioinsecticides Targeting Tyrosinase

The quantified, intermediate tyrosinase inhibitory potency of heptyl benzoate (or its 3,4-dihydroxy analog) [1] makes it a valuable lead compound or tool for structure-activity relationship (SAR) studies in bioinsecticide development. Its specific rank order (C9 > C8 > C7 > C6) allows researchers to probe the optimal chain length for target engagement and efficacy in insect models, such as Plutella xylostella [1].

Investigations of Structure-Dependent Immunotoxicity and Allergenicity

Given the non-linear relationship between alkyl chain length and histamine release [2] and skin sensitization [2], heptyl benzoate (or heptylparaben) serves as a critical component in comparative toxicology studies. Its distinct activity profile, which differs from both shorter (butyl) and longer (octyl, dodecyl) chains, is essential for delineating the molecular features that drive immunotoxic potential in parabens and related benzoate esters.

Analytical Method Development and Quality Control of Fragrance Ingredients

The validated Kovats retention index of 1663.1 on a DB-1 column [3] provides a precise analytical fingerprint for heptyl benzoate. This data is directly applicable in gas chromatography (GC) method development for the identification, purity assessment, and quantification of heptyl benzoate in complex fragrance formulations, essential oils, and flavor matrices, ensuring batch-to-batch consistency and regulatory compliance.

Formulation of Products with Controlled Lipophilicity and Environmental Fate

The defined lipophilicity of heptyl benzoate (logP range 4.36-5.38) [4] allows formulators to rationally select it over other alkyl benzoates to achieve a specific octanol-water partitioning target. This is crucial in designing products where controlled bioavailability, dermal penetration, or environmental persistence (e.g., biodegradability, bioaccumulation) is a key performance or safety parameter.

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